molecular formula C29H31Cl2N5O4S B12430691 RORgammat Inverse agonist 3

RORgammat Inverse agonist 3

Cat. No.: B12430691
M. Wt: 616.6 g/mol
InChI Key: LQMIVDIAZXZEPL-QHCPKHFHSA-N
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Description

RORgammat Inverse Agonist 3: is a small molecule that acts as an inverse agonist for the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound has garnered significant interest due to its potential therapeutic applications in treating autoimmune diseases and certain cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route includes the use of a novel N-sulfonamide tetrahydroquinoline scaffold . The reaction conditions often involve:

    Starting Materials: Appropriate amines, sulfonyl chlorides, and other reagents.

    Catalysts: Commonly used catalysts include palladium or copper-based catalysts.

    Solvents: Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are frequently used.

    Temperature and Time: Reactions are typically carried out at elevated temperatures (e.g., 80-120°C) for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of RORgammat Inverse Agonist 3 involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, use of continuous flow reactors, and implementation of stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: RORgammat Inverse Agonist 3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

RORgammat Inverse Agonist 3 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, leading to the disruption of the receptor’s ability to recruit coactivators. As a result, the transcriptional activity of RORγt is inhibited, leading to a decrease in the production of IL-17 and other pro-inflammatory cytokines . The critical role of residue Trp317 in the activation of RORγt has been highlighted in molecular dynamics simulations .

Comparison with Similar Compounds

Uniqueness: RORgammat Inverse Agonist 3 is unique due to its specific binding affinity and selectivity for RORγt. It has shown promising results in preclinical studies, demonstrating potent inhibition of IL-17 production and efficacy in animal models of autoimmune diseases .

Properties

Molecular Formula

C29H31Cl2N5O4S

Molecular Weight

616.6 g/mol

IUPAC Name

(2S)-1-[2,4-dichloro-3-[[4-(3-methylimidazol-4-yl)-2-propan-2-ylquinolin-8-yl]oxymethyl]phenyl]sulfonyl-N-methylpyrrolidine-2-carboxamide

InChI

InChI=1S/C29H31Cl2N5O4S/c1-17(2)22-13-19(24-14-33-16-35(24)4)18-7-5-9-25(28(18)34-22)40-15-20-21(30)10-11-26(27(20)31)41(38,39)36-12-6-8-23(36)29(37)32-3/h5,7,9-11,13-14,16-17,23H,6,8,12,15H2,1-4H3,(H,32,37)/t23-/m0/s1

InChI Key

LQMIVDIAZXZEPL-QHCPKHFHSA-N

Isomeric SMILES

CC(C)C1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NC)Cl)C(=C1)C5=CN=CN5C

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NC)Cl)C(=C1)C5=CN=CN5C

Origin of Product

United States

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